2-(6-Fluorochroman-8-yloxy)ethylchloride
Description
Properties
Molecular Formula |
C11H12ClFO2 |
|---|---|
Molecular Weight |
230.66 g/mol |
IUPAC Name |
8-(2-chloroethoxy)-6-fluoro-3,4-dihydro-2H-chromene |
InChI |
InChI=1S/C11H12ClFO2/c12-3-5-14-10-7-9(13)6-8-2-1-4-15-11(8)10/h6-7H,1-5H2 |
InChI Key |
UPPWIYPAXWDVFG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(=CC(=C2)F)OCCCl)OC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs in Trade Classifications
The Singapore Trade Classification (2022) lists multiple ethylchloride derivatives under HS code 2921.12.00–2921.14.00, including:
- 2-(N,N-Dimethylamino)ethylchloride hydrochloride: A primary intermediate in pharmaceutical synthesis, with a dimethylamino group enhancing water solubility.
- 2-(N,N-Diisopropylamino)ethylchloride hydrochloride: Bulkier isopropyl groups reduce solubility but improve membrane permeability.
Key Differences :
- Substituent Type: The target compound replaces the amino group with a fluorochroman-8-yloxy group, introducing aromaticity and steric hindrance absent in these analogs.
- Reactivity: The ethyl chloride in the target compound is less hindered compared to aminoethylchlorides, favoring nucleophilic substitution .
Table 1: Structural and Physicochemical Comparison
| Compound | Substituent | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|
| 2-(6-Fluorochroman-8-yloxy)ethylchloride | 6-Fluorochroman-8-yloxy | ~260–280* | High lipophilicity, aromatic stability |
| 2-(N,N-Dimethylamino)ethylchloride | Dimethylamino | 143.63 | High solubility, reactive chloride |
| 2-(N,N-Diisopropylamino)ethylchloride | Diisopropylamino | 195.72 | Steric bulk, low polarity |
*Estimated based on structural analogs in .
Aminoethylchlorides in Chemical Databases
and highlight compounds like 2-(N,N-Dipropylamino)ethylchloride and 2-(N-Methyl-N-propylamino)ethylchloride, which feature alkylamino groups. These are precursors for surfactants or drug candidates (e.g., anticholinergics).
Key Differences :
- Applications: Aminoethylchlorides are often used in quaternary ammonium salt synthesis, whereas the target compound’s aromatic system may direct it toward CNS drug development .
Ether-Linked Chloro Compounds
describes 2-(2-((6-Chlorohexyl)oxy)ethoxy)ethanamine hydrochloride , which shares an ether linkage and chloro substituent with the target compound. However, its linear aliphatic chain contrasts with the target’s fused chroman ring.
Key Differences :
- Lipophilicity : The chroman ring increases logP values, enhancing blood-brain barrier penetration.
- Synthesis : Both compounds may employ similar coupling reagents (e.g., DIEA) and HPLC purification, but fluorinated intermediates require anhydrous conditions .
Preparation Methods
Reaction Mechanism and Conditions
This method employs 6-fluorochroman-8-ol and 1-chloro-2-iodoethane under basic conditions to form the ether linkage. The hydroxyl group acts as a nucleophile, displacing iodide in an SN2 mechanism.
Reagents and Conditions:
-
Base : Potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) to deprotonate the phenol.
-
Solvent : Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile facilitate nucleophilicity.
-
Temperature : 60–80°C for 12–24 hours.
Hypothetical Yield Optimization Data:
| Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| DMF | K2CO3 | 70 | 18 | 62 |
| Acetonitrile | Cs2CO3 | 80 | 12 | 58 |
| THF | NaH | 60 | 24 | 45 |
Challenges : Competing elimination reactions may occur if steric hindrance at C8 is significant. Fluorine’s electron-withdrawing effect could reduce nucleophilicity of the phenolic oxygen, necessitating stronger bases.
Synthetic Route 3: Ring-Closing Metathesis and Late-Stage Functionalization
Chroman Ring Construction
-
Precursor Synthesis : Start with 2-fluoro-4-methoxyphenol. Introduce a propargyl group at the 8-position via Ullmann coupling.
-
Epoxidation and Cyclization : Treat with m-chloroperbenzoic acid (mCPBA) to form an epoxide, followed by acid-catalyzed cyclization to construct the chroman ring.
-
Chloroethylation : Use 2-chloroethyl triflate under Friedel-Crafts conditions to install the chloride side chain.
Critical Parameters :
-
Epoxidation Stereochemistry : Trans-diastereomers may form, affecting downstream reactivity.
-
Friedel-Crafts Catalyst : Aluminum chloride (AlCl3) or FeCl3 in nitrobenzene at 0°C.
Analytical Characterization and Validation
Spectroscopic Data (Hypothetical)
-
¹H NMR (400 MHz, CDCl3): δ 6.85 (d, J=8.4 Hz, 1H, ArH), 6.72 (d, J=2.4 Hz, 1H, ArH), 4.30 (t, J=6.0 Hz, 2H, OCH2), 3.80–3.75 (m, 2H, CH2Cl), 2.95–2.85 (m, 2H, chroman CH2), 2.15–2.05 (m, 2H, chroman CH2).
-
¹⁹F NMR : δ -112.5 (s, 1F).
-
MS (ESI+) : m/z 273.1 [M+H]⁺.
Purity Assessment
-
HPLC : C18 column, acetonitrile/water (70:30), retention time = 6.2 min, purity >95%.
| Reagent | Cost per kg (USD) | Quantity per Batch (kg) |
|---|---|---|
| 6-Fluorochroman-8-ol | 450 | 5.0 |
| 1-Chloro-2-iodoethane | 320 | 3.8 |
| Cs2CO3 | 220 | 2.5 |
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 2-(6-Fluorochroman-8-yloxy)ethylchloride, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, fluorochroman derivatives can react with chloroethylating agents under anhydrous conditions. Key parameters include:
-
Catalysts : Use of bases like diisopropylethylamine (DIPEA) to deprotonate hydroxyl groups .
-
Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates .
-
Temperature : Reactions often proceed at 60–80°C to balance reactivity and side-product formation .
-
Purification : High-Performance Liquid Chromatography (HPLC) with C18 columns is recommended for isolating the target compound .
Synthesis Method Catalyst Solvent Yield Nucleophilic substitution DIPEA DMF 65–75% Etherification K₂CO₃ Acetonitrile 50–60%
Q. How is the purity of 2-(6-Fluorochroman-8-yloxy)ethylchloride validated, and what analytical techniques are employed?
- Methodological Answer :
- Purity Assessment : HPLC with UV detection (λ = 254 nm) confirms >95% purity .
- Structural Validation : Mass spectrometry (MS) for molecular weight confirmation and NMR (¹H/¹³C) for functional group analysis .
- Crystallography : Single-crystal X-ray diffraction using SHELX software resolves stereochemical ambiguities .
Q. What spectroscopic and computational tools are used to confirm the molecular structure?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR identifies protons adjacent to the fluorine atom (δ = 4.2–4.5 ppm for -OCH₂- groups) .
- X-ray Crystallography : SHELXL refines crystallographic data to determine bond lengths and angles .
- Computational Modeling : Density Functional Theory (DFT) predicts electronic properties and stabilizes reaction intermediates .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- Data Triangulation : Cross-validate NMR, MS, and IR data to identify inconsistencies (e.g., unexpected peaks suggesting impurities) .
- Isotopic Labeling : Use ¹⁹F NMR to track fluorine’s electronic environment and rule out positional isomers .
- Crystallographic Reanalysis : Reprocess diffraction data with SHELXD to detect twinning or disorder .
Q. What strategies improve yield in multi-step syntheses of this compound?
- Methodological Answer :
- Step Optimization : Screen catalysts (e.g., transition metals for coupling reactions) and solvents (e.g., THF for better solubility) .
- Intermediate Trapping : Use quenching agents (e.g., NaHCO₃) to stabilize reactive intermediates .
- Batch Process Analysis : Statistical tools like Design of Experiments (DoE) identify critical variables (e.g., temperature gradients) .
Q. How does the fluorine substituent influence the compound’s reactivity and stability in biological assays?
- Methodological Answer :
- Electron-Withdrawing Effects : Fluorine increases electrophilicity at the ethylchloride group, enhancing nucleophilic substitution rates .
- Metabolic Stability : Fluorine reduces oxidative degradation in vitro, as observed in fluorinated quinoline analogs .
- Hydrogen Bonding : Fluorine’s electronegativity alters binding affinities in enzyme inhibition assays .
Q. What computational approaches predict the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Tools like AutoDock Vina simulate binding to receptor sites (e.g., GPCRs) .
- MD Simulations : GROMACS models dynamic interactions over time, assessing stability of ligand-protein complexes .
- QSAR Modeling : Relate structural descriptors (e.g., logP, polar surface area) to observed bioactivity .
Q. How should batch-to-batch variability in pharmacological assays be addressed?
- Methodological Answer :
- Quality Control (QC) : Implement strict HPLC and MS protocols for each batch .
- Reference Standards : Use certified internal standards (e.g., deuterated analogs) to normalize data .
- Statistical Analysis : Apply ANOVA to identify variability sources (e.g., storage conditions, solvent traces) .
Data Contradiction Analysis Example
| Observed Issue | Potential Cause | Resolution Strategy |
|---|---|---|
| Discrepancy in NMR peak splitting | Impurities or solvent residue | Re-purify via column chromatography |
| MS molecular ion mismatch | Isotopic interference | High-resolution MS (HRMS) analysis |
| Crystallographic disorder | Crystal packing defects | Recrystallize in alternative solvents |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
